

Spectroscopic Characterization of 5-Bromo-4-phenyloxazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Oxazole, 5-bromo-4-phenyl-
CAS No.:	20756-97-2
Cat. No.:	B3380839

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Executive Summary

Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug development. 5-Bromo-4-phenyloxazole (CAS: 20756-97-2) is a critical synthetic intermediate. The C5-bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), enabling the elaboration of complex pharmacophores. Accurate spectroscopic characterization—spanning Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of this building block is paramount to ensure regiochemical purity before downstream functionalization.

Section 1: Synthesis and Sample Preparation

Causality in Experimental Choices

The synthesis of 5-bromo-4-phenyloxazole is typically achieved via the electrophilic bromination of 4-phenyloxazole. N-Bromosuccinimide (NBS) is the reagent of choice over

molecular bromine (Br_2). NBS provides a steady, low concentration of electrophilic bromine (Br^+), which selectively targets the most nucleophilic position of the oxazole ring (C5) without inducing unwanted ring-opening or polybromination side reactions that are common with harsher reagents (1)[1].

Protocol: Regioselective Bromination of 4-Phenyloxazole

- **Reaction Setup:** Dissolve 4-phenyloxazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Rationale: DMF stabilizes the polar transition state during electrophilic aromatic substitution.
- **Bromination:** Add NBS (1.05 equiv) portion-wise at 0 °C. Stir the mixture and allow it to warm to room temperature over 4 hours.
- **Quenching & Extraction:** Quench the reaction with saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to neutralize unreacted NBS. Extract the aqueous layer with ethyl acetate (3x).
- **Purification:** Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexane:EtOAc 9:1) to yield pure 5-bromo-4-phenyloxazole.

Self-Validating Checkpoint: The success of this protocol is immediately validated by Thin-Layer Chromatography (TLC, UV activity at 254 nm). The brominated product spot will exhibit a higher R_f value than the starting material due to decreased polarity resulting from the loss of the C5 proton.

Section 2: Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving regioselective bromination. In the precursor 4-phenyloxazole, the C2 and C5 protons appear as distinct singlets (or finely coupled doublets) around δ 7.90 and δ 7.60-7.75 ppm, respectively (2[2], 3[3]). Upon bromination at C5, the signal at \sim 7.60 ppm completely disappears, leaving only the highly deshielded C2 proton. The C2 proton is sandwiched between the electronegative oxygen and nitrogen atoms, resulting in a strong downfield shift.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position	¹ H Chemical Shift (δ , ppm)	Multiplicity & Integration	¹³ C Chemical Shift (δ , ppm)	Assignment Rationale
C2 (Oxazole)	7.95	Singlet (s), 1H	151.2	Highly deshielded by O and N heteroatoms.
C4 (Oxazole)	-	-	140.5	Quaternary carbon attached to phenyl ring.
C5 (Oxazole)	-	-	114.5	Quaternary carbon attached to Br (upfield shift vs H).
C1' (Phenyl)	-	-	129.0	Ipso-carbon of the phenyl ring.
C2', C6' (Ph)	7.85 - 7.90	Multiplet (m), 2H	126.3	Ortho protons, deshielded by oxazole ring current.
C3', C5' (Ph)	7.40 - 7.48	Multiplet (m), 2H	128.8	Meta protons.
C4' (Phenyl)	7.35 - 7.40	Multiplet (m), 1H	128.5	Para proton.

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The oxazole ring exhibits characteristic stretching frequencies. The introduction of the heavy bromine atom at C5 introduces a low-frequency C-Br stretch and alters the ring's overall vibrational modes.

Table 2: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Causality / Structural Implication
3120	Weak	C-H stretch (Oxazole)	Confirms the presence of the C2-H bond.
3060	Medium	C-H stretch (Aromatic)	Confirms the phenyl ring protons.
1590	Strong	C=N stretch	Characteristic of the oxazole core unsaturation.
1450	Medium	C=C stretch (Aromatic)	Phenyl ring skeletal vibrations.
1070	Strong	C-O-C stretch	Asymmetric stretching of the oxazole ether linkage.
690	Strong	C-Br stretch	Direct confirmation of halogenation.

Mass Spectrometry (MS)

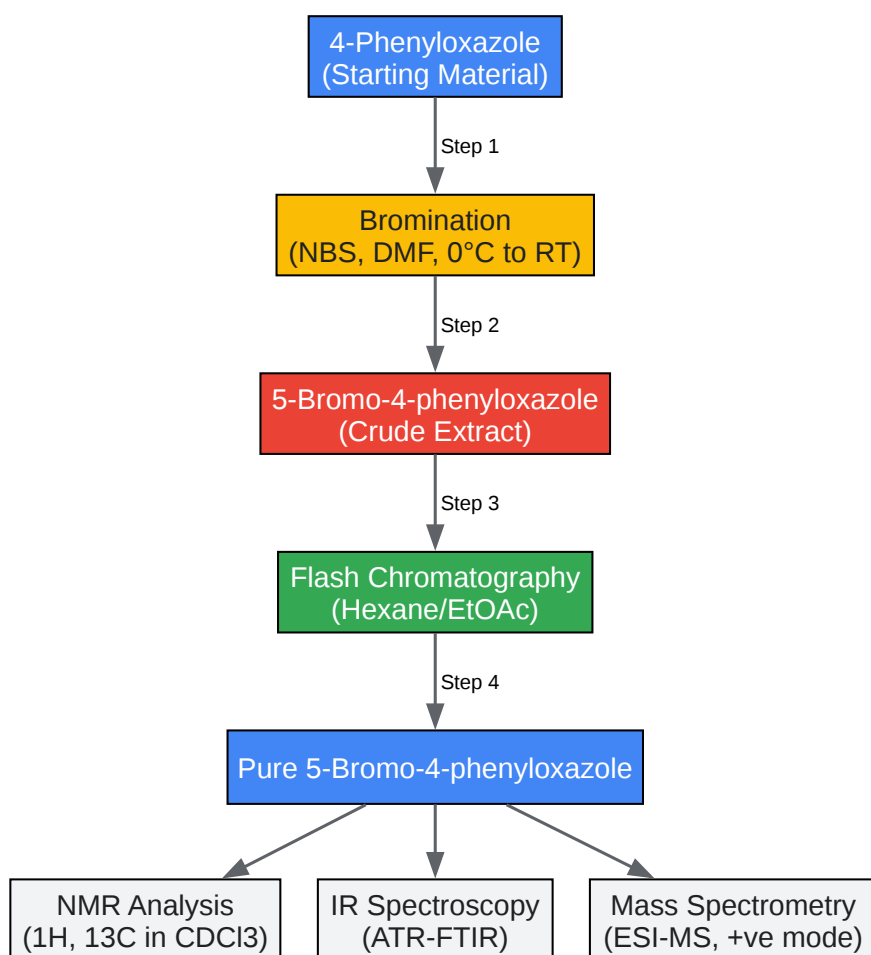
Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is utilized to determine the exact mass and isotopic distribution. Bromine has two naturally occurring stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This near 1:1 ratio creates a highly distinct isotopic signature (M and M+2 peaks of equal intensity) that serves as an absolute confirmation of mono-bromination (4)[4].

Table 3: ESI-MS Fragmentation Data

m/z Value	Relative Abundance	Ion Assignment	Fragmentation Mechanism
223.97	100%	[M(79Br)+H] ⁺	Protonated molecular ion (Base peak).
225.97	98%	[M(81Br)+H] ⁺	M+2 isotopic peak confirming 1 Br atom.
195.97	~30%	[M-CO+H] ⁺	Characteristic oxazole ring cleavage (loss of CO).
144.05	~15%	[M-Br] ⁺	Loss of bromine radical/ion.

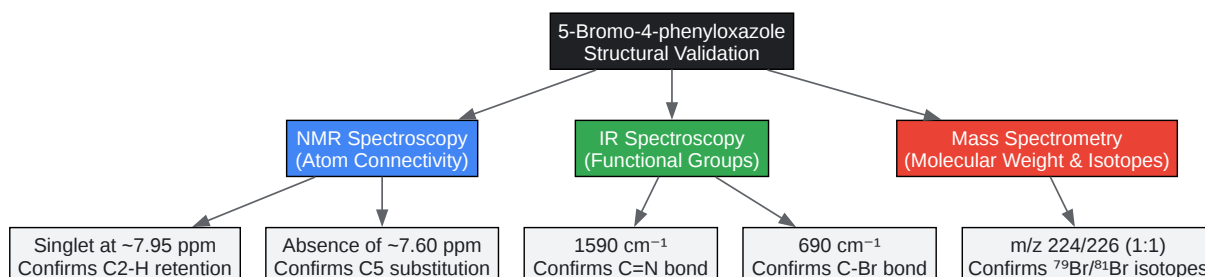
Section 3: Visualizing the Analytical Logic

To ensure rigorous scientific integrity, the analytical workflow must be viewed as an interconnected, self-validating system. The following diagrams map the experimental workflow and the logical relationships of the spectroscopic data.



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Workflow for synthesis, purification, and spectroscopic analysis of 5-bromo-4-phenyloxazole.



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Orthogonal validation logic demonstrating how NMR, IR, and MS independently confirm the structure.

Conclusion

The characterization of 5-bromo-4-phenyloxazole requires a multi-faceted spectroscopic approach. By understanding the causality behind the NMR chemical shifts (heteroatom deshielding), the IR vibrational modes (bond strength and mass), and the MS isotopic patterns (natural abundance of halogens), researchers can confidently validate the integrity of this critical building block before deploying it in advanced drug development campaigns.

References

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